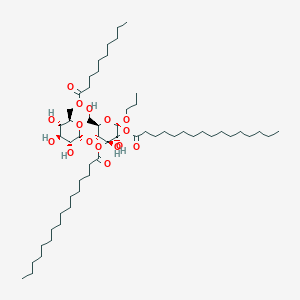
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, also known as DPGG, is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. DPGG is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to inhibit the activity of certain enzymes and to activate immune cells, leading to the suppression of inflammation and the promotion of immune responses.
Biochemical And Physiological Effects
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of immune responses. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has several advantages for lab experiments, including its ability to modulate immune responses and its potential as a therapeutic agent. However, there are also limitations to using 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol in lab experiments, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
In conclusion, 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects and has been studied in various scientific research applications. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
Synthesis Methods
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is synthesized through a multi-step process that involves the use of various chemical reagents and enzymes. The synthesis method involves the condensation of palmitic acid and glycerol, followed by the addition of glucose and decanoic acid. The final product is purified through chromatography and characterized using various analytical techniques.
Scientific Research Applications
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been studied in various scientific research applications, including cancer therapy, infectious diseases, and autoimmune disorders.
properties
CAS RN |
140899-18-9 |
|---|---|
Product Name |
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol |
Molecular Formula |
C57H106O16 |
Molecular Weight |
1047.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxy-3,4-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C57H106O16/c1-5-9-12-15-18-20-22-24-26-28-31-34-37-40-48(60)72-56(65)53(71-54-52(64)51(63)50(62)46(69-54)44-68-47(59)39-36-33-30-17-14-11-7-3)45(43-58)70-55(67-42-8-4)57(56,66)73-49(61)41-38-35-32-29-27-25-23-21-19-16-13-10-6-2/h45-46,50-55,58,62-66H,5-44H2,1-4H3/t45-,46-,50-,51+,52-,53-,54-,55+,56-,57-/m1/s1 |
InChI Key |
QHBIQIGMMLORPZ-BASKQFRRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@]1([C@@H]([C@H](O[C@@H]([C@@]1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCC)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
Other CAS RN |
140899-18-9 |
synonyms |
1(3),2-dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol dipalmitoyl-GGG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
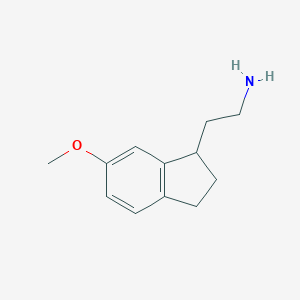
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
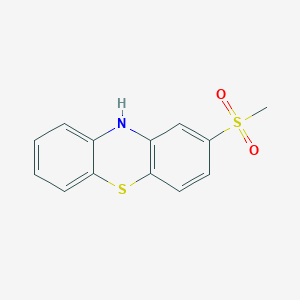
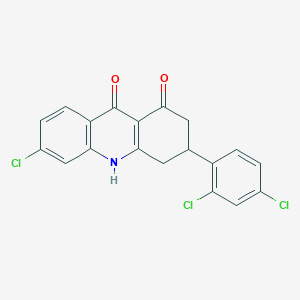
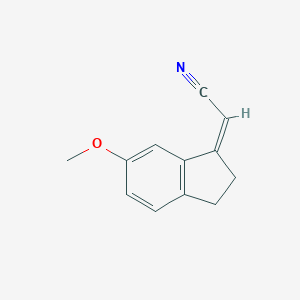
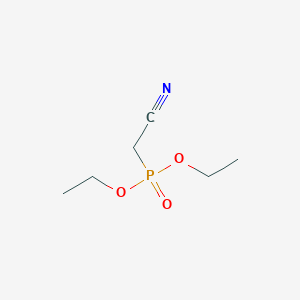

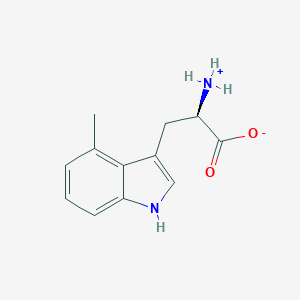
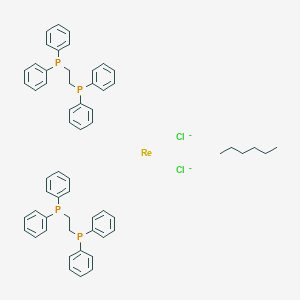
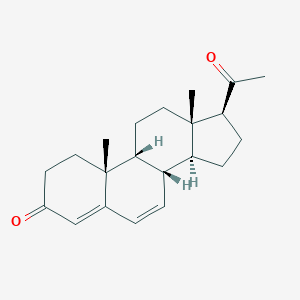
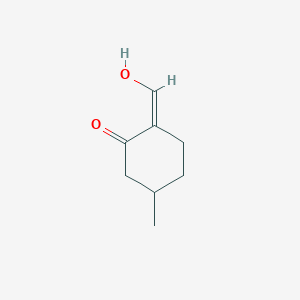
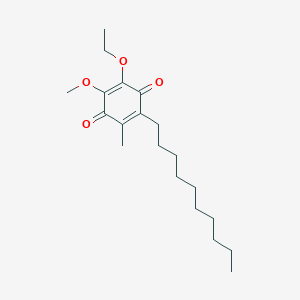
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)